3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione
CAS No.: 66064-09-3
Cat. No.: VC17272191
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione - 66064-09-3](/images/structure/VC17272191.png)
Specification
CAS No. | 66064-09-3 |
---|---|
Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | 3-[3-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C12H14N2O2/c1-14(2)9-5-3-4-8(6-9)10-7-11(15)13-12(10)16/h3-6,10H,7H2,1-2H3,(H,13,15,16) |
Standard InChI Key | PPFVMMYSYYXTDQ-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=CC=CC(=C1)C2CC(=O)NC2=O |
Introduction
Chemical Identity and Structural Features
3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione (molecular formula: ) belongs to the class of succinimide derivatives. Its structure comprises a five-membered pyrrolidine ring with two ketone groups at positions 2 and 5, and a 3-(dimethylamino)phenyl substituent at position 3 (Figure 1). The dimethylamino group () introduces basicity and electron-donating properties, influencing the compound’s reactivity and interactions with biological targets .
Figure 1: Proposed structure of 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione.
(Note: Structural analogy inferred from related pyrrolidine-2,5-dione derivatives .)
The compound’s molecular weight is approximately 218.25 g/mol, with a calculated density of 1.28 g/cm³ . Its melting and boiling points remain uncharacterized in the literature, but similar compounds, such as 3-(4-aminophenyl)pyrrolidine-2,5-dione, exhibit boiling points near 465.8°C , suggesting high thermal stability.
Synthesis and Manufacturing Approaches
Conventional Synthetic Routes
The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclization reactions using maleic anhydride or its substituted analogs. For 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione, a plausible route (Figure 2) includes:
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Schiff Base Formation: Reaction of 3-(dimethylamino)aniline with a ketone or aldehyde under acidic conditions.
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Cyclization: Treatment with maleic anhydride to form the pyrrolidine-2,5-dione core .
Figure 2: Proposed synthesis pathway.
This method mirrors the synthesis of structurally related compounds, such as 3-(4-aminophenyl)pyrrolidine-2,5-dione, which is synthesized in 75–95% yield using toluene or chloroform as solvents .
Industrial-Scale Production
Industrial methods may employ continuous flow reactors to enhance efficiency. Key steps include:
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Purification: Recrystallization from ethanol or chromatography to achieve >95% purity.
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Quality Control: HPLC and NMR spectroscopy for structural validation .
Industrial and Research Applications
Pharmaceutical Development
The compound’s MAO inhibitory activity positions it as a candidate for:
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Antidepressants: Enhancing monoaminergic neurotransmission.
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Neuroprotective Agents: Mitigating neuronal death in Parkinson’s disease.
Materials Science
Pyrrolidine-2,5-dione derivatives serve as monomers for high-performance polymers. For example, poly(pyrrolidine-2,5-dione) exhibits tensile strengths >80 MPa, making it suitable for biomedical devices .
Comparative Analysis of Pyrrolidine-2,5-dione Derivatives
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